(2,6-dimethoxyphenyl) N-methylcarbamate
Description
Properties
CAS No. |
75912-03-7 |
|---|---|
Molecular Formula |
C10H13NO4 |
Molecular Weight |
211.21 g/mol |
IUPAC Name |
(2,6-dimethoxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H13NO4/c1-11-10(12)15-9-7(13-2)5-4-6-8(9)14-3/h4-6H,1-3H3,(H,11,12) |
InChI Key |
HXNHUHRBHFQBMI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OC1=C(C=CC=C1OC)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Electronic and Steric Properties
Notes on Substituent Impact:
- Methoxy vs. Methyl : Methoxy groups (-OCH₃) are electron-withdrawing via resonance, increasing the electrophilicity of the carbamate carbonyl group, which may enhance acetylcholinesterase inhibition. In contrast, methyl groups (-CH₃) are electron-donating, reducing reactivity .
- Thioether Groups (e.g., Ethiofencarb): Ethylthio (-SCH₂CH₃) substituents increase lipophilicity, improving insect cuticle penetration but may elevate toxicity in non-target organisms .
Hydrogen Bonding and Crystal Packing
X-ray studies of N-(2,6-dimethylphenyl)carbamates reveal chain-like structures stabilized by N–H⋯O hydrogen bonds .
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